Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.: 1353498-59-5
Cat. No.: VC2676721
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate - 1353498-59-5](/images/structure/VC2676721.png)
Specification
CAS No. | 1353498-59-5 |
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Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 |
Standard InChI Key | HDHWFJFNCDMGJK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN2C=CC=NC2=C1 |
Canonical SMILES | CCOC(=O)C1=NN2C=CC=NC2=C1 |
Introduction
Chemical Structure and Properties
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1353498-59-5) is characterized by its fused heterocyclic system combining pyrazole and pyrimidine rings. This arrangement creates a planar, aromatic structure that serves as an excellent scaffold for medicinal chemistry applications.
Physical and Chemical Properties
The compound possesses distinct chemical characteristics that contribute to its pharmaceutical potential:
Property | Value |
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CAS Number | 1353498-59-5 |
IUPAC Name | ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 |
SMILES | CCOC(=O)C1=NN2C=CC=NC2=C1 |
The structure features nitrogen atoms at strategic positions within the fused ring system, with the ethyl carboxylate group at the C-2 position providing a site for hydrogen bonding interactions with potential biological targets. This planar configuration is particularly advantageous for molecular recognition processes involved in enzyme inhibition.
Synthesis Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate and related derivatives employs several well-established methods, with recent advances focused on improving efficiency and selectivity.
Cyclocondensation Reactions
The most common approach for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of 5-aminopyrazoles with bifunctional electrophilic reagents. This synthetic route typically employs:
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Formation of a 5-aminopyrazole intermediate
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Reaction with a 1,3-biselectrophilic compound (such as β-diketones or β-ketoesters)
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Cyclization to form the pyrazolo[1,5-a]pyrimidine core
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Further functionalization to introduce the ethyl carboxylate group at the C-2 position
These reactions often yield the desired products in high percentages (87-95%), making them efficient methods for large-scale synthesis .
Regioselective Functionalization
Recent advances have focused on regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. Researchers have developed methods for sequential site-selective cross-coupling reactions starting from 2,6-dibromopyrazolo[1,5-a]pyrimidine . This approach allows for:
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Initial Sonogashira-type coupling at the C6-position with terminal alkynes
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Subsequent functionalization at the C2-position via Sonogashira, Suzuki–Miyaura, or Buchwald–Hartwig coupling reactions
This strategy enables precise control over substitution patterns and facilitates the preparation of diverse functionalized derivatives with potential biological activity .
Multi-step Synthetic Routes
For more complex derivatives, multi-step synthetic approaches are employed. A representative example includes:
Step | Reaction | Product | Yield (%) |
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1 | 5-Amino-3-methylpyrazole + diethyl malonate → 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Dihydroxy-heterocycle | 89 |
2 | Chlorination with phosphorus oxychloride | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
3 | Nucleophilic substitution | 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine | 94 |
4 | Further functionalization at C-2 position | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives | Varies |
Biological Activities and Applications
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a valuable scaffold for developing compounds with diverse biological activities.
Kinase Inhibition
The compound and its derivatives have shown significant potential as protein kinase inhibitors (PKIs), particularly targeting phosphoinositide 3-kinase delta (PI3Kδ) . Research indicates that:
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The planar, fused heterocyclic system facilitates binding to ATP-binding pockets of kinases
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The carboxylate group at the C-2 position plays a crucial role in activity and selectivity
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Modifications of the scaffold can enhance selectivity for specific kinase targets
Studies have demonstrated that the position of the carboxyl group at the C-2 position (as in ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate) impacts kinase activity by influencing the orientation of amine substituents relative to key amino acid residues in the binding site .
Anticancer Applications
The potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents has been extensively investigated. Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate provides a foundation for developing compounds that can:
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Inhibit specific kinases involved in cancer cell proliferation and survival
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Target multiple oncogenic pathways simultaneously
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Demonstrate selectivity for cancer cells over normal cells
The structural features of this compound allow for strategic modifications to optimize anticancer activity, making it a valuable starting point for developing novel cancer therapeutics.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives.
Key Structure-Activity Findings
Research has revealed several important structure-activity relationships for pyrazolo[1,5-a]pyrimidine derivatives:
These findings suggest that strategic modifications of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can significantly impact its biological activity and target selectivity.
Molecular Interactions
Studies have elucidated specific molecular interactions between pyrazolo[1,5-a]pyrimidine derivatives and their biological targets:
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Hydrogen bonding between the carboxylate group and specific amino acid residues in kinase binding pockets
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π-π stacking interactions between the planar heterocyclic system and aromatic amino acids
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Hydrophobic interactions between alkyl substituents and hydrophobic regions of target proteins
These interactions contribute to the binding affinity and selectivity of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives for their biological targets .
Recent Research Developments
Recent research has significantly advanced our understanding of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate and expanded its potential applications.
Synthetic Advances
Notable recent developments in the synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives include:
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Development of a stepwise synthesis for 2,6-difunctionalized derivatives using sequential site-selective cross-coupling reactions
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Optimization of reaction conditions to improve regioselectivity and yields
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Application of computational methods to explain and predict regioselectivity in functionalization reactions
These advances have expanded the chemical space accessible for pyrazolo[1,5-a]pyrimidine derivatives, enabling more diverse structural modifications .
Optimization of Biological Activity
Research has focused on optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives through strategic structural modifications:
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Introduction of specific amine subunits at the C-2 position has yielded compounds with enhanced PI3Kδ inhibition
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Modifications of benzimidazole groups have demonstrated crucial roles in activity and selectivity
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Structure-activity relationship studies have identified optimal substituents for various biological targets
These efforts have resulted in compounds with improved potency, selectivity, and pharmaceutical properties compared to the parent scaffold .
Novel Applications
Researchers continue to discover new applications for ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives:
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Exploration as potential treatments for inflammatory diseases
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Investigation as antimicrobial agents against resistant pathogens
The versatility of this scaffold allows for adaptation to target various biological pathways and disease states .
Future Directions
The future of research on ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate holds promising opportunities for advancement in medicinal chemistry and drug development.
Targeted Structural Modifications
Future research will likely focus on systematic structural modifications to enhance biological activity and pharmaceutical properties:
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Exploration of different ester derivatives to optimize the carboxylate group
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Strategic placement of functional groups at various positions of the pyrazolo[1,5-a]pyrimidine core
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Development of hybrid molecules combining this scaffold with other pharmacophores
These approaches could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Advanced Synthetic Methodologies
Development of more efficient and versatile synthetic methods remains an important research direction:
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Exploration of new catalytic systems for more efficient synthesis
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Application of flow chemistry approaches for improved scalability
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Development of biocatalytic strategies as environmentally friendly alternatives
These methodologies could facilitate more rapid and efficient preparation of diverse derivatives for biological evaluation .
Comprehensive Biological Evaluation
Expanded biological evaluation will be crucial for fully understanding the therapeutic potential of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives:
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Broader screening against diverse kinase panels
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Advancement of promising compounds to in vivo studies
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Investigation of combination therapies with established therapeutic agents
This comprehensive approach could identify novel applications and optimize therapeutic efficacy .
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